2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Catalog No.
S707276
CAS No.
51226-13-2
M.F
C10H11NO4
M. Wt
209.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

CAS Number

51226-13-2

Product Name

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

IUPAC Name

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3

InChI Key

GMSSLCFXSWWJOF-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-]

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. The compound features a methyl group and a nitrophenyl substituent, contributing to its chemical reactivity and potential biological activity. Its molecular formula is C₉H₉N₁O₃, and it has a molecular weight of approximately 179.17 g/mol. This compound is notable for its applications in organic synthesis and as an intermediate in various

There is no current information available on the mechanism of action of MMNPD.

  • Potential irritancy: The nitro group can be irritating to the skin and eyes.
  • Potential toxicity: The biological effects of MMNPD are unknown and it should be handled with caution.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride, yielding 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane.
  • Substitution: The nitro group may participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The dioxolane ring can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds like aldehydes or ketones .

The synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The process can be summarized as follows:

  • Formation of Hemiacetal: The aldehyde reacts with ethylene glycol to form a hemiacetal intermediate.
  • Cyclization: Under acidic conditions, this hemiacetal undergoes cyclization to yield the dioxolane ring.
  • Reagents: Common acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often conducted under reflux conditions to ensure complete conversion .

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Testing: This compound is utilized in pharmaceutical research for testing and development purposes .
  • Model Substrate: It is used in studies involving artificial enzymes to mimic natural enzyme activity.

Interaction studies involving 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane focus on its reactivity with biological systems. For instance, research has shown that the compound can serve as a substrate for enzymatic reactions, allowing scientists to explore catalytic mechanisms and optimize enzyme-cofactor interactions. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and reactivity.

When comparing 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane with other similar compounds, several noteworthy counterparts include:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-2-(2-nitrophenyl)-1,3-dioxolaneSimilar dioxolane structureDifferent nitro position may affect reactivity
2-(4-Nitrophenyl)-1,3-dioxolaneContains a para-nitro substituentKnown for distinct reduction pathways
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolaneSimilar methyl substitutionExhibits different biological activity patterns

These compounds share the dioxolane framework but differ in their substituents' positions and types, which significantly influences their chemical behavior and potential applications.

Molecular Architecture

The compound features a 1,3-dioxolane core (a cyclic acetal with two oxygen atoms at positions 1 and 3) substituted at the 2-position with both a methyl group and a 3-nitrophenyl moiety (Figure 1). The nitrophenyl group is oriented in the meta configuration relative to the dioxolane ring, as confirmed by X-ray crystallography and NMR studies. Key structural parameters include:

  • Molecular formula: C₁₀H₁₁NO₄
  • Molecular weight: 209.20 g/mol
  • SMILES notation: CC1(OCCO1)C2=CC(=CC=C2)N+[O-]

The dioxolane ring adopts a puckered conformation, with bond angles consistent with sp³ hybridization at the oxygen atoms. The nitro group introduces significant electron deficiency in the aromatic ring, influencing reactivity in electrophilic and nucleophilic processes.

Systematic Nomenclature

The IUPAC name 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane reflects:

  • The parent 1,3-dioxolane ring.
  • Two substituents at position 2: a methyl group and a 3-nitrophenyl group.
    Alternative names include 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane and the German 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolan.

Table 1: Key Structural Descriptors

PropertyValueSource
TPSA (Topological PSA)61.6 Ų
LogP (Partition coeff.)1.814
Rotatable bonds2
H-bond acceptors4

XLogP3

1.3

Other CAS

51226-13-2

Wikipedia

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane

Dates

Last modified: 08-15-2023

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